2-(Naphthalen-1-yloxy)acetamide
Overview
Description
“2-(Naphthalen-1-yloxy)acetamide” is a chemical compound with the linear formula C12H11NO2 . It is related to other compounds such as “2-(Naphthalen-1-yloxy)acetic acid” and “N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE” which have similar structures .
Synthesis Analysis
The synthesis of “2-(Naphthalen-1-yloxy)acetamide” and its derivatives has been discussed in several papers . The exact method of synthesis can vary depending on the specific derivative being synthesized.Molecular Structure Analysis
The molecular structure of “2-(Naphthalen-1-yloxy)acetamide” consists of a naphthalene ring attached to an acetamide group via an oxygen atom . The exact structure can vary depending on the specific derivative .Chemical Reactions Analysis
The chemical reactions involving “2-(Naphthalen-1-yloxy)acetamide” and its derivatives have been studied in several papers . The exact reactions can vary depending on the specific derivative and the conditions of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Naphthalen-1-yloxy)acetamide” and its derivatives can be found in several databases . These properties can include molecular weight, solubility, melting point, and more.Scientific Research Applications
Anti-HIV Activity
2-(Naphthalen-1-yloxy)acetamide derivatives have been explored for their potential anti-HIV activities. A series of naphthalene derivatives, synthesized from naphthalene-derived glycine, demonstrated inhibitory activity against HIV-1 and HIV-2 in MT-4 cells (Hamad et al., 2010). Density functional theory studies also support the potential of acetamide derivatives as anti-HIV drugs (Oftadeh, Mahani & Hamadanian, 2013).
Anti-Parkinson's Activity
Certain 2-(naphthalen-1-yloxy)acetamide derivatives have shown promising results in anti-Parkinson's screening. Specifically, derivatives with 4-thiazolidinone exhibited significant activity in an in vitro free radical scavenging assay and in vivo models (Gomathy, Antony, Elango, Singh & Gowramma, 2012).
Antiproliferative Activities
Derivatives of N-(naphthalen-2-yl)acetamide have demonstrated antiproliferative activities against various human cancer cell lines. One derivative was particularly active against nasopharyngeal carcinoma, showing specific cytotoxicity without affecting peripheral blood mononuclear cells (Chen et al., 2013).
Local Anaesthetic Activity
Research has indicated that certain 2-(naphthalen-1-yloxy)acetamide derivatives have local anaesthetic effects. One such derivative demonstrated potency, onset, and duration of action comparable to lidocaine in various in vivo models (Jindal, Coumar, Singh, Ismail, Zambare & Bodhankar, 2003).
Anticancer Screening
Some 2-(naphthalen-1-yloxy)acetamide derivatives were found to exhibit potent inhibitory activities in various cancer cell lines. Notably, derivatives with 1,2,3-triazole showed significant cytotoxic potential against CNS, Melanoma, and Breast cancer panels (Dhuda, Kapadiya, Ladva, Jivani & Modha, 2021).
Safety And Hazards
properties
IUPAC Name |
2-naphthalen-1-yloxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZGTCIAWFYNLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-yloxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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